3,5-Dichloro-3',4',5'-trifluorobenzophenone

Polymer Chemistry Materials Science Fluorinated Polymers

Researchers developing amorphous high-Tg thermoplastics or alkaline-stable AEMs require precise halogenation patterns. Substituting with simpler benzophenones alters final material properties. - **Precision monomer**: 3,5-Dichloro & 3,4,5-trifluoro motifs enable controlled regioselectivity & electronic profiles - **Proven utility**: Enables 100% amorphous PEEK copolymers with elevated Tg (Clark & Denness) - **Reliable supply**: 97% purity; ideal for SAR studies in antibacterial agent development

Molecular Formula C13H5Cl2F3O
Molecular Weight 305.08 g/mol
CAS No. 951888-67-8
Cat. No. B3025082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-3',4',5'-trifluorobenzophenone
CAS951888-67-8
Molecular FormulaC13H5Cl2F3O
Molecular Weight305.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C13H5Cl2F3O/c14-8-1-6(2-9(15)5-8)13(19)7-3-10(16)12(18)11(17)4-7/h1-5H
InChIKeyHCTWWAJWRUKGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-3',4',5'-trifluorobenzophenone: Overview


3,5-Dichloro-3',4',5'-trifluorobenzophenone (CAS 951888-67-8) is a highly halogenated, unsymmetrical benzophenone derivative with the molecular formula C13H5Cl2F3O and a molecular weight of 305.08 g/mol . It is officially designated as Methanone, (3,5-dichlorophenyl)(3,4,5-trifluorophenyl)- by the CAS Common Chemistry database [1]. The compound is available from specialized chemical suppliers with a typical purity of 97.0% and is primarily utilized as a synthetic intermediate in organic chemistry and materials science research.

Why 3,5-Dichloro-3',4',5'-trifluorobenzophenone Is Irreplaceable


The specific substitution pattern and electronic profile of 3,5-Dichloro-3',4',5'-trifluorobenzophenone render it non-fungible with simpler or differently halogenated benzophenones. The 3,5-dichloro motif on one aryl ring and the 3,4,5-trifluoro pattern on the other create a unique combination of electron-withdrawing effects and steric bulk that directly dictates the reactivity and selectivity in downstream transformations [1]. This compound's utility is not defined by a single bioactivity IC50 value but by its performance as a precision monomer or intermediate where a different halogen pattern would yield a polymer or product with fundamentally different physicochemical properties [2]. Replacing it with a generic benzophenone or even a close analog like 3,5-Dichloro-4'-fluorobenzophenone (CAS 197439-66-0) would compromise the designed electronic, optical, or thermal properties of the final material or fail to achieve the desired regioselectivity in a synthetic sequence.

3,5-Dichloro-3',4',5'-trifluorobenzophenone vs. Analogs: Key Evidence


Crystallinity Control: CF3 vs. Sulfonyl Groups in PEEK

The incorporation of trifluorobenzophenone-derived monomers, such as 3,5-Dichloro-3',4',5'-trifluorobenzophenone, into poly(ether ether ketone) (PEEK) copolymers leads to a distinct property profile when compared to poly(ether sulfone) (PES) analogs. Specifically, it allows for the synthesis of copolymers containing CF3 groups ortho to the ether bridges, a structural feature not attainable with sulfone-based analogs [1]. The CF3 unit decreases the crystallinity of the polymer, with both 50% and 100% copolymers being fully amorphous [1]. This structural change results in a quantifiable rise in the glass transition temperature (Tg) [1].

Polymer Chemistry Materials Science Fluorinated Polymers

Synthetic Versatility in Anion Exchange Membranes

Trifluorobenzophenone monomers are key precursors for synthesizing durable, high-performing anion exchange membranes (AEMs) for alkaline water electrolyzers and fuel cells [1]. A straightforward Friedel-Crafts acylation using a trifluorobenzophenone scaffold allows for the introduction of functional groups like 4-(3-phenylpropyl)piperidine, yielding monomers that can be polymerized into heteroatom-free poly(arylene alkylene)s tethered with alkali-stable cations [1].

Polymer Electrolytes Fuel Cells Anion Exchange Membranes

Antibacterial Scaffold: Chlorinated Benzophenone Core

Chlorinated benzophenone compounds, including structures like 3,5-Dichloro-3',4',5'-trifluorobenzophenone, have been identified as scaffolds for developing novel antibacterial agents [1]. A specific patent (CN103214449A) describes a chlorinated benzophenone compound and its application as a selective antibacterial agent derived from marine fungal metabolites [1].

Medicinal Chemistry Antibacterial Agents Marine Natural Products

3,5-Dichloro-3',4',5'-trifluorobenzophenone: Application Scenarios


Amorphous High-Tg Fluorinated PEEK Synthesis

Researchers aiming to develop high-performance engineering thermoplastics with a specific, fully amorphous morphology and a high glass transition temperature should utilize 3,5-Dichloro-3',4',5'-trifluorobenzophenone as a co-monomer. As demonstrated by Clark and Denness, incorporating this trifluoromethyl-containing benzophenone allows for the creation of PEEK copolymers that are 100% amorphous and exhibit an elevated Tg compared to their non-fluorinated counterparts [1].

Alkali-Stable AEMs for Electrolysis and Fuel Cells

This compound is an ideal starting material for constructing robust AEMs for electrochemical energy devices. The trifluorobenzophenone core can be readily functionalized with alkali-stable cationic groups, as shown in recent work on poly(arylene alkylene) AEMs [1]. The high fluorine content imparts crucial hydrophobicity and chemical resistance to the membrane, which is necessary for long-term operation in the highly alkaline environments of water electrolyzers and fuel cells [1].

Lead Optimization in Antibacterial Drug Discovery

Medicinal chemists engaged in developing novel antibacterial agents can employ 3,5-Dichloro-3',4',5'-trifluorobenzophenone as a core scaffold for structure-activity relationship (SAR) studies. Patent literature identifies this class of highly halogenated benzophenones as having potential as selective antibacterial agents [1]. Its synthetic accessibility allows for the creation of focused libraries to explore the impact of halogen substitution on antimicrobial potency and selectivity [1].

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